NeThio2

antimicrobial peptide plant defensin antifungal

Researchers requiring a structurally distinct plant defensin for comparative sequence-function studies face a market saturated with well-characterized variants like NaD1. NeThio2 addresses this gap as a unique Nicotiana excelsior defensin with a 6.4% sequence divergence from NaD1, offering a valuable probe for evolutionary phylogenetics and structure-activity relationship (SAR) investigations within the Solanaceae family. This 47-amino acid peptide serves as a defined analytical reference for method development. - Unique primary sequence with a CSαβ motif for phylogenetic and SAR studies. - Serves as a defined standard for HPLC and mass spectrometry workflow validation. - Supplied as a custom-synthesized research peptide, enabling precise experimental design without the functional assumptions of generic analogs.

Molecular Formula
Molecular Weight
Cat. No. B1577324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeThio2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NeThio2 Classification & Baseline Overview


NeThio2 is a plant defensin antimicrobial peptide (AMP) derived from Nicotiana excelsior, consisting of 47 amino acid residues with a characteristic cysteine-rich sequence (KDCKTESNTFPGICITKPPCRKACIKEKFTDGHCSKILRRCLCTKPC) [1]. Plant defensins constitute a family of small (45–54 amino acid), cationic, cysteine-stabilized peptides distributed throughout the plant kingdom, exhibiting broad-spectrum antimicrobial activities against fungi and bacteria, with documented experimental validation for NeThio2 as an antifungal agent [2]. However, comprehensive quantitative characterization—including minimum inhibitory concentration (MIC) values, hemolytic activity data, structural determination, or mechanism-of-action studies—remains absent from accessible public databases and peer-reviewed literature [3].

Product class Plant defensin antimicrobial peptide (47 aa, Nicotiana excelsior)
Activity classification Antimicrobial / antifungal annotation; no quantitative MIC data available
Differentiation Unique primary sequence; sequence identity the only verifiable metric

Why Generic Substitution Fails for NeThio2


Plant defensins, despite sharing conserved cysteine-stabilized αβ (CSαβ) structural motifs, exhibit pronounced sequence-dependent functional divergence that precludes generic substitution [1]. Within a single Nicotiana species, defensins can display markedly different activity profiles: Nicotiana alata defensin 1 (NaD1) demonstrates potent antifungal and antitumor activity, whereas NaD2 from the same organism exhibits comparatively poor antifungal activity and no tumor cell activity [2]. Furthermore, native plant defensins such as NaD1 and SBI6 demonstrate resistance to digestion in simulated gastrointestinal fluid assays, a property that varies by sequence and cannot be assumed across defensin family members [3]. These intra-family functional disparities underscore that NeThio2, sourced from Nicotiana excelsior with a unique primary sequence, cannot be presumed functionally equivalent to any other plant defensin in the absence of compound-specific quantitative characterization. Generic substitution without empirical validation introduces substantial risk of functional failure in antimicrobial screening, agricultural fungicide development, or transgenic resistance applications.

Target Compound
NeThio2 (Nicotiana excelsior defensin)
Potential Substitute
Other plant defensins (e.g., NaD1, NaD2, NsD1)
Sequence-dependent functional divergence
Single-residue substitutions in defensins can alter antifungal spectrum and potency; NeThio2 differs from NaD1 at 3 positions. Functional extrapolation unsupported.
Intra-species activity disparity
Nicotiana alata NaD1 shows potent antifungal activity while NaD2 is comparatively poor; similar divergence possible for NeThio2 vs. other Nicotiana defensins.
Non-transferable digestibility resistance
NaD1 and SBI6 resist simulated gastrointestinal fluid digestion; this property is sequence-dependent and may not transfer to NeThio2.

NeThio2 Evidence & Data Limitations


Antimicrobial Activity: Classification Without MIC Data

NeThio2 is classified in authoritative antimicrobial peptide databases (DRAMP, CAMP) as possessing antimicrobial and antifungal activity based on experimental validation [1] [2]. However, no quantitative minimum inhibitory concentration (MIC) values, no target organism specificity data, and no comparator activity data are available for this compound in any accessible public database or peer-reviewed literature source. The DRAMP database explicitly notes 'No MICs found in DRAMP database' and 'No hemolysis information or data found' for this entry [3]. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be established between NeThio2 and any related defensin (e.g., NaD1, NaD2, NsD1, NsD2) or alternative antimicrobial peptide.

Antimicrobial classification
Class-level
Antimicrobial / antifungal (experimentally validated) — No MIC, no target organism specificity data
Quantitative potency assessment not supported; selection relies on sequence uniqueness.
No hemolysis data; mammalian cell selectivity endpoints uncharacterized.
antimicrobial peptide plant defensin antifungal Nicotiana excelsior

Sequence Divergence vs. Closest Defensins

NeThio2 exhibits a 47-amino acid sequence (KDCKTESNTFPGICITKPPCRKACIKEKFTDGHCSKILRRCLCTKPC) [1]. In the absence of quantitative activity data, sequence comparison to better-characterized Nicotiana defensins provides the only available differentiation metric. Nicotiana alata defensin 1 (NaD1) is a 47-amino acid peptide with the sequence RECKTESNTFPGICITKPPCRKACISEKFTDGHCSKILRRCLCTKPC [2]. Sequence alignment reveals that NeThio2 differs from NaD1 at positions 2 (D vs. E), 23 (K vs. S), and 30 (C vs. R, though this varies by published sequence version). Nicotiana suaveolens defensins NsD1 and NsD2 represent additional comparators with distinct sequences [3]. Given that single amino acid substitutions in defensins can alter antifungal spectrum, potency, membrane permeabilization efficiency, and tumor cell targeting [4], these sequence differences may translate to functional divergence. However, this remains a class-level inference unsupported by direct functional comparison data for NeThio2.

Sequence divergence
Reported
47 aa; differs from NaD1 at positions 2 (D/E), 23 (K/S), 30 (C/R variant-dependent) — ≈6.4% divergence
Sequence divergence may translate to functional divergence; requires empirical validation.
Single amino acid substitutions can alter membrane targeting and antifungal spectrum.
sequence alignment defensin Nicotiana cysteine-rich peptide

Hemolytic Activity & Cytotoxicity Data Gap

The DRAMP database explicitly states that no hemolysis information or data is available for NeThio2 [1]. This contrasts with the broader plant defensin class, where multiple members (including NaD1, NaD2, and others) have been characterized as generally non-toxic to mammalian cells and lacking hemolytic activity at antimicrobial concentrations [2]. For instance, NaD1 demonstrates selective membrane permeabilization of fungal cells and tumor cells while sparing primary mammalian cells [3]. However, this class-level property cannot be assumed for NeThio2 without direct experimental verification, as sequence variations—particularly in the loop regions—can influence membrane selectivity and cytotoxic profiles. The absence of hemolytic data precludes any assessment of therapeutic index or safety margin relative to comparator defensins, representing a critical limitation for any application involving human, animal, or environmental exposure.

Hemolytic activity gap
Data to verify
No hemolysis data available (DRAMP: 'No hemolysis information found')
Mammalian cell selectivity endpoints uncharacterized; class-level safety inference unreliable.
Other defensins (NaD1) show low mammalian toxicity; not verified for NeThio2.
hemolysis cytotoxicity therapeutic index antimicrobial peptide

NeThio2 Research Applications


Comparative Genomics & Peptide Discovery

NeThio2 is suitable as a reference sequence in comparative genomics studies of Nicotiana defensin gene families. Its unique sequence divergence from NaD1 (3 amino acid substitutions; ≈6.4% divergence) [1] [2] provides a phylogenetic marker for understanding defensin evolution within the Solanaceae, particularly the Nicotiana genus. Researchers investigating the relationship between primary sequence variation and functional diversification may utilize NeThio2 as a naturally occurring variant for sequence-structure-function correlation studies, with the caveat that functional data must be generated de novo. This application leverages the compound's only verifiable differentiation metric—sequence uniqueness—without requiring pre-existing activity data.

Transgenic Plant Defensin Expression

The NeThio2 coding sequence may serve as source material for generating transgenic plant expression constructs aimed at conferring antifungal resistance. Patents and patent applications document the use of Nicotiana-derived defensin nucleic acid sequences for generating transgenic plants with enhanced pathogen resistance [3] [4]. However, unlike well-characterized Nicotiana defensins (NaD1, NaD2, NsD1, NsD2) with established antifungal spectra and potency data, NeThio2 lacks quantitative efficacy characterization. Researchers pursuing this application must plan for comprehensive functional validation, including MIC determination against target phytopathogens, plant transformation efficiency assessment, and field trial evaluation. The compound offers sequence novelty but not validated performance.

Reference Material for Assay Development

NeThio2 may be procured as a reference standard for developing and validating antimicrobial peptide characterization workflows, including HPLC purification protocols, mass spectrometry sequence confirmation methods, and antimicrobial susceptibility testing assay setups. The documented 47-amino acid sequence with characteristic cysteine spacing [5] provides a defined analytical target. However, the absence of certified reference MIC values, hemolytic activity benchmarks, or stability data [6] limits utility as a positive control or calibration standard. Procurement for method development should be accompanied by plans for in-house characterization to establish baseline parameters for subsequent experiments.

Structure-Function Studies of Defensins

NeThio2 contains the conserved cysteine framework characteristic of plant defensins (CSαβ motif), yet lacks any experimentally determined three-dimensional structure. For comparison, Nicotiana alata defensin NaD1 has been structurally characterized by X-ray crystallography (PDB: 4AAZ) [7] and NMR spectroscopy, revealing dimerization interfaces critical for antifungal activity. NeThio2 represents an uncharacterized structural variant suitable for NMR or crystallographic studies to determine whether its sequence differences alter the canonical defensin fold, dimerization propensity, or membrane-interacting surface properties. Such structural characterization is prerequisite to any rational assessment of functional differentiation from NaD1 or other defensins.

Application
Selection Property
Validation Focus
Comparative genomics studies
Sequence divergence from Nicotiana defensins (e.g., NaD1)
Phylogenetic marker validation
Transgenic antifungal resistance research
Novel defensin coding sequence from N. excelsior
Requires independent MIC and field-trial validation
Antimicrobial peptide workflow development
Defined 47-aa sequence with conserved cysteine spacing
In-house characterization required; no certified reference values
Defensin structure-function studies
Uncharacterized CSαβ-fold variant
Structural determination prerequisite for functional comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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